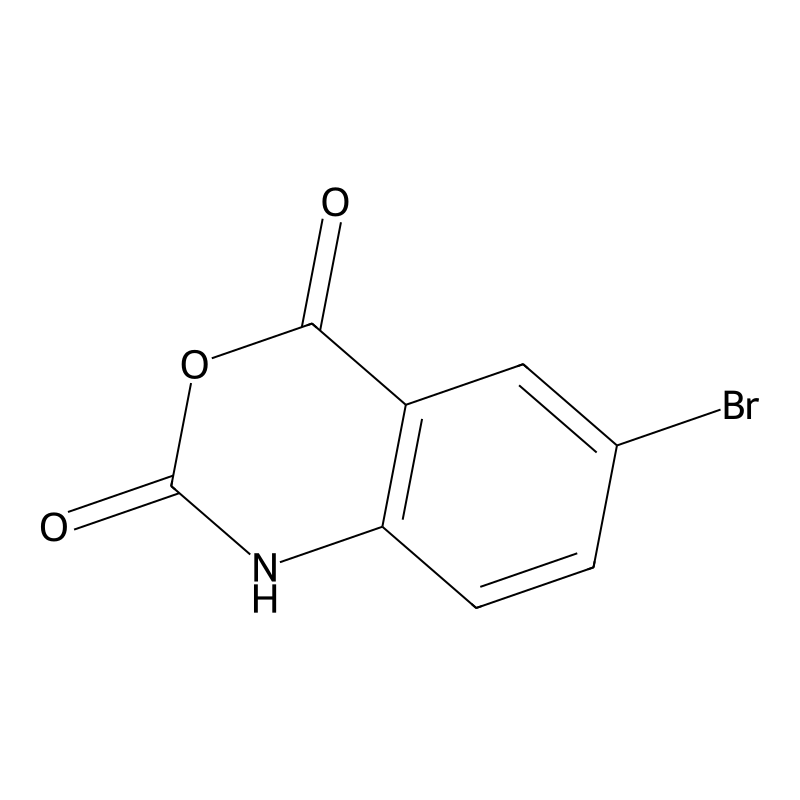

5-Bromoisatoic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Bromoisatoic anhydride is a heterocyclic compound with the chemical formula C₈H₄BrNO₃. It is synthesized through the reaction of 5-bromoanthranilic acid and acetic anhydride []. The characterization of 5-bromoisatoic anhydride typically involves various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [].

Applications in Organic Chemistry:

5-Bromoisatoic anhydride finds applications in organic synthesis as a versatile building block for the preparation of diverse heterocyclic compounds. Its reactive anhydride group readily undergoes nucleophilic substitution reactions with various nucleophiles, enabling the introduction of different functionalities []. Some specific examples include:

- Synthesis of benzoxazines: 5-Bromoisatoic anhydride reacts with primary amines to form substituted benzoxazines, a class of heterocyclic compounds with potential applications in medicinal chemistry [].

- Preparation of quinazolinones: Condensation of 5-bromoisatoic anhydride with o-phenylenediamines leads to the formation of quinazolinones, another group of heterocyclic compounds exhibiting diverse biological activities [].

- Functionalization of aromatic compounds: The bromo substituent on 5-bromoisatoic anhydride can participate in further coupling reactions with various reagents, allowing for the introduction of additional functionalities onto aromatic rings [].

Potential in Medicinal Chemistry:

While the specific biological activities of 5-bromoisatoic anhydride itself haven't been extensively explored, the heterocyclic compounds synthesized using this reagent often exhibit interesting biological properties. Some studies have reported the potential of benzoxazine and quinazolinone derivatives derived from 5-bromoisatoic anhydride as:

- Antimicrobial agents: These derivatives have shown promising activity against various bacterial and fungal strains.

- Anticancer agents: Certain derivatives exhibit cytotoxicity against different cancer cell lines.

5-Bromoisatoic anhydride is a chemical compound with the molecular formula and a molecular weight of approximately 242.02 g/mol. It appears as a solid, typically white to light yellow or light orange in color, and has a melting point range of 285-287 °C. This compound is categorized as an isatoic anhydride, which is derived from isatoic acid and characterized by the presence of a bromine atom at the fifth position of the aromatic ring .

The primary mechanism of action of 5-bromoisatoic anhydride lies in its ability to act as an electrophile. The electron-deficient carbonyl carbon atoms in the anhydride ring readily react with nucleophiles, leading to the formation of new covalent bonds. This reactivity is further influenced by the presence of the electron-withdrawing bromine atom, making the anhydride ring even more susceptible to nucleophilic attacks.

5-Bromoisatoic anhydride can be synthesized through several methods:

- From 5-Bromoindole: This method involves stirring 5-bromoindole in a solvent mixture of dimethylformamide and water (4:1) for approximately 16 hours at room temperature. The product is then isolated through extraction and crystallization techniques .

- Alternative Synthetic Routes: Other methods may involve the use of different solvents or reactants but generally follow similar procedures involving the reaction of brominated indole derivatives with appropriate reagents to yield the desired anhydride .

5-Bromoisatoic anhydride is primarily utilized in organic synthesis and medicinal chemistry. Its derivatives are explored for potential applications in drug development due to their biological activity. Furthermore, it serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Interaction studies involving 5-Bromoisatoic anhydride focus on its role as a CYP1A2 inhibitor, which can affect the metabolism of other drugs processed by this enzyme. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens when this compound or its derivatives are used in medicinal applications .

Several compounds share structural similarities with 5-Bromoisatoic anhydride, particularly other halogenated isatoic anhydrides. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloroisatoic Anhydride | C8H4ClNO3 | Contains chlorine instead of bromine |

| 5-Fluoroisatoic Anhydride | C8H4FNO3 | Contains fluorine; potential for different reactivity |

| 5-Nitroisatoic Anhydride | C8H4BrN2O3 | Contains a nitro group; may exhibit different biological activities |

| 6-Bromoisatoic Anhydride | C8H4BrNO3 | Bromine at the sixth position; different reactivity profile |

Uniqueness: The presence of bromine at the fifth position distinguishes 5-Bromoisatoic anhydride from its analogs, influencing its chemical reactivity and biological activity. This specific positioning may also affect its solubility and interaction with biological targets compared to compounds with other halogens or functional groups .

5-Bromoisatoic anhydride is systematically named 6-bromo-1H-3,1-benzoxazine-2,4-dione under IUPAC guidelines. Its CAS Registry Number is 4692-98-2, and it is identified by molecular formula C₈H₄BrNO₃ and molecular weight 242.03 g/mol. Alternative synonyms include:

- 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione

- 5-Bromoisatinic anhydride

- 6-Bromo-2H-benzo[d]oxazine-2,4(1H)-dione.

The compound’s structure features a fused benzoxazine ring system with a bromine substituent at the 5-position of the aromatic ring and two carbonyl groups at positions 2 and 4.

Historical Context and Discovery

Isatoic anhydride, the parent compound of 5-BIA, was first synthesized in the late 19th century via anthranilic acid and phosgene. The brominated derivative emerged as a specialized intermediate in the mid-20th century, driven by demand for halogenated heterocycles in drug discovery. Early synthesis routes involved bromination of isatoic anhydride or its precursors, but modern methods favor direct cyclization of 2-amino-5-bromo-benzoic acid derivatives.

Significance in Organic and Medicinal Chemistry

5-BIA’s rigid bicyclic structure and electrophilic anhydride moiety make it a versatile building block for:

5-Bromoisatoic anhydride is characterized by the molecular formula C₈H₄BrNO₃ with a molecular weight of 242.03 grams per mole [1] [2] [3]. The compound is systematically named as 6-bromo-1H-3,1-benzoxazine-2,4-dione according to International Union of Pure and Applied Chemistry nomenclature [3] [4]. The Chemical Abstract Service registry number is 4692-98-2, which serves as the definitive identifier for this specific chemical entity [1] [2] [3].

The molecular structure consists of a benzoxazine ring system with a bromine substituent at the 5-position (or 6-position in the benzoxazine numbering system) and an anhydride functional group. The compound exhibits a planar aromatic structure with the anhydride functionality forming a six-membered cyclic anhydride ring fused to the benzene core [2] [3]. The Simplified Molecular Input Line Entry System representation is C1=CC2=C(C=C1Br)C(=O)OC(=O)N2, which describes the connectivity of atoms in the molecule [3] [5].

No significant isomeric forms of 5-bromoisatoic anhydride have been reported in the literature. The compound exists predominantly as a single tautomeric form due to the stable cyclic anhydride structure. The presence of the bromine atom at the 5-position provides electronic stabilization through resonance effects and prevents tautomeric rearrangements that might be observed in unsubstituted isatoic anhydride derivatives [6].

Crystallographic and Conformational Analysis

5-Bromoisatoic anhydride crystallizes as a solid material with distinct crystallographic properties [1] [7]. The compound appears as white to light yellow to light orange powder or crystalline material, depending on the purity and crystallization conditions [1] [2] [7]. The crystal structure has been characterized through X-ray crystallographic methods, though detailed crystallographic parameters are not extensively documented in the available literature.

The molecular conformation is largely planar due to the aromatic benzene ring and the fused oxazine ring system. The anhydride functionality adopts a nearly planar configuration with the aromatic system, allowing for extended conjugation throughout the molecule [3]. The bromine substituent, being a relatively large halogen, may introduce slight steric effects that influence the overall molecular packing in the solid state.

Conformational analysis reveals that the molecule is relatively rigid due to the cyclic constraints imposed by the benzoxazine ring system. The compound exhibits minimal conformational flexibility, with the primary conformational degrees of freedom limited to rotation around single bonds connecting substituents to the aromatic core. The presence of the bromine atom at the 5-position does not significantly alter the fundamental conformational preferences of the isatoic anhydride scaffold [6].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of 5-bromoisatoic anhydride has been accomplished through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy in dimethyl sulfoxide-d₆ reveals characteristic signals that confirm the molecular structure and substitution pattern [2] [8] [9].

The ¹H Nuclear Magnetic Resonance spectrum displays four distinct resonances. A broad singlet at δ 11.85 parts per million corresponds to the amide proton, indicating hydrogen bonding interactions typical of the anhydride functionality. Three aromatic proton signals appear as double doublets: δ 7.96 (J = 0.8, 8.7 Hz, 1H), δ 7.87 (J = 2.3, 8.7 Hz, 1H), and δ 7.09 (J = 8.8, 0.8 Hz, 1H) [2] [8] [9]. These coupling patterns are consistent with the meta and ortho relationships between aromatic protons in the 5-brominated isatoic anhydride structure.

Mass spectrometric analysis provides molecular ion confirmation with the protonated molecular ion [M+H]⁺ appearing at m/z 241.94473 [5]. Predicted collision cross section values have been calculated for various ionization states: [M+H]⁺ at 135.7 Ų, [M+Na]⁺ at 150.3 Ų, and [M-H]⁻ at 142.0 Ų [5]. These values are consistent with the molecular size and shape expected for this compound.

Infrared spectroscopic data indicates characteristic absorption bands for the anhydride functional group, though specific frequency assignments are not extensively detailed in the available literature. The compound shows absorption patterns consistent with carbonyl stretching vibrations and aromatic carbon-hydrogen stretching modes typical of substituted benzoxazine derivatives [10].

Thermodynamic and Physical Properties (Melting Point, Solubility)

5-Bromoisatoic anhydride exhibits well-defined thermodynamic and physical properties that are crucial for its handling and application. The compound demonstrates thermal instability, with decomposition occurring at elevated temperatures rather than clean melting. The decomposition temperature ranges from 280-285°C, with some sources reporting decomposition at 288°C [1] [2] [7]. This thermal behavior is characteristic of anhydride functional groups, which tend to undergo decomposition reactions at high temperatures.

The predicted density of 5-bromoisatoic anhydride is 1.826 ± 0.06 grams per cubic centimeter [2] [11]. This relatively high density reflects the presence of the bromine atom, which significantly contributes to the molecular mass. The compound exists as a solid at room temperature with a crystalline to powder-like appearance [1] [2] [7].

Solubility characteristics reveal distinct preferences for organic versus aqueous media. The compound is insoluble in water due to the hydrophobic aromatic structure and the anhydride functionality [6] [12]. However, 5-bromoisatoic anhydride demonstrates good solubility in polar aprotic solvents, particularly dimethylformamide [1] [2] [7]. Additional solubility has been reported in ethanol and dichloromethane, making these solvents suitable for synthetic applications and purification procedures [6].

The predicted pKa value of 9.81 ± 0.20 indicates that the compound behaves as a weak acid under physiological conditions [2] [11]. This acidity is attributed to the amide proton in the benzoxazine ring system, which can undergo deprotonation under basic conditions. The compound requires careful storage conditions, including protection from moisture due to its moisture-sensitive nature [1] [7]. Recommended storage involves maintaining the material under inert gas atmosphere at room temperature, preferably below 15°C, in sealed, dry conditions [1] [7].

XLogP3

GHS Hazard Statements

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (95.24%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard